REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH3:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15].[C:17]([O:24][CH2:25][CH3:26])(=[O:23])[C:18]([O:20]CC)=O>CCOCC>[CH2:25]([O:24][C:17](=[O:23])[C:18](=[O:20])[CH:12]([CH3:11])[C:13](=[O:16])[CH2:14][CH3:15])[CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
35.7 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was partitioned between CH2Cl2 (150 mL) and 1M hydrochloric acid (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C(CC)=O)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |